molecular formula C5HCl2N3S B13692000 4,6-Dichloro-2-isothiocyanatopyrimidine

4,6-Dichloro-2-isothiocyanatopyrimidine

Cat. No.: B13692000
M. Wt: 206.05 g/mol
InChI Key: CGKUGRMUMOQEMT-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-isothiocyanatopyrimidine is a heterocyclic compound featuring a pyrimidine backbone substituted with chlorine atoms at positions 4 and 6 and an isothiocyanate (-N=C=S) group at position 2. Pyrimidine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their ability to participate in nucleophilic substitution, cycloaddition, and cross-coupling reactions . The isothiocyanate group, in particular, is known for its affinity toward amines, enabling the formation of thiourea linkages—a critical feature in bioconjugation and drug design .

Properties

Molecular Formula

C5HCl2N3S

Molecular Weight

206.05 g/mol

IUPAC Name

4,6-dichloro-2-isothiocyanatopyrimidine

InChI

InChI=1S/C5HCl2N3S/c6-3-1-4(7)10-5(9-3)8-2-11/h1H

InChI Key

CGKUGRMUMOQEMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)N=C=S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-isothiocyanatopyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group at the 2nd position . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The chlorination and subsequent isothiocyanation steps are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-isothiocyanatopyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-isothiocyanatopyrimidine involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity . This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4,6-Dichloro-2-isothiocyanatopyrimidine with structurally related pyrimidine derivatives, focusing on molecular properties, functional groups, and applications.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Properties/Applications References
4,6-Dichloropyrimidine 1193-21-1 C₄H₂Cl₂N₂ 148.98 Cl (4,6) Intermediate in agrochemical synthesis; high halogen reactivity
2-Amino-4,6-dichloropyrimidine 56-05-3 C₄H₃Cl₂N₃ 163.98 Cl (4,6), NH₂ (2) Pharmaceutical precursor; NH₂ enables nucleophilic substitution
4,6-Dichloro-2-isocyanatopyrimidine 59376-71-5 C₅HCl₂N₃O 189.99* Cl (4,6), NCO (2) Reactive toward amines (urea formation); used in polymer chemistry
6-Chloro-4-hydroxypyrimidine 4765-77-9 C₄H₃ClN₂O 130.53 Cl (6), OH (4) Polar due to OH; hydrogen bonding in coordination chemistry
4,6-Dimethyl-2-mercaptopyrimidine 22325-27-5 C₆H₈N₂S 140.20 CH₃ (4,6), SH (2) Thiol reactivity (disulfide formation); catalyst in organic reactions
2-Ethoxy-4,6-dichloropyrimidine 40758-65-4 C₆H₆Cl₂N₂O 209.03 Cl (4,6), OCH₂CH₃ (2) Ether group enhances solubility; intermediate in herbicide synthesis

*Calculated molecular weight for 4,6-Dichloro-2-isocyanatopyrimidine (C₅HCl₂N₃O).

Key Comparisons:

Functional Group Reactivity: Isothiocyanate (-N=C=S) vs. Isocyanate (-NCO): The isothiocyanate group in the target compound is more nucleophilic than isocyanate due to sulfur’s larger atomic radius, enabling faster thiourea formation with amines . Isocyanates (e.g., 4,6-Dichloro-2-isocyanatopyrimidine) form ureas but require stricter anhydrous conditions . Amino (-NH₂) vs. Isothiocyanate: 2-Amino-4,6-dichloropyrimidine lacks the electrophilic character of isothiocyanate, making it less reactive toward amines but more suitable for metal coordination .

Halogen Effects :

  • 4,6-Dichloropyrimidine’s dichloro substitution enhances electrophilicity at positions 2 and 4, facilitating Suzuki-Miyaura cross-coupling reactions . In contrast, the isothiocyanate group directs reactivity toward nucleophilic additions.

Solubility and Polarity :

  • Hydroxyl (6-Chloro-4-hydroxypyrimidine) and ethoxy (2-Ethoxy-4,6-dichloropyrimidine) groups improve water solubility compared to the hydrophobic isothiocyanate derivative .
  • Mercapto (-SH) in 4,6-Dimethyl-2-mercaptopyrimidine offers redox activity, enabling disulfide bond formation—unlike the isothiocyanate group’s covalent binding .

Applications: Pharmaceuticals: 2-Amino-4,6-dichloropyrimidine is a key intermediate in antiviral agents, while isothiocyanate derivatives are leveraged for targeted drug delivery . Agrochemicals: Ethoxy and dichloro analogs are precursors in herbicide synthesis due to their stability and reactivity .

Research Findings and Limitations

  • Synthetic Challenges: Isothiocyanate-containing pyrimidines require controlled conditions to prevent hydrolysis to thioureas, unlike their amino or hydroxyl analogs .
  • Thermal Stability : Dichloro derivatives (e.g., 4,6-Dichloropyrimidine) exhibit lower thermal stability compared to methyl- or ethoxy-substituted pyrimidines .
  • Toxicity: Isothiocyanate and isocyanate groups pose higher acute toxicity (e.g., respiratory irritation) than amino or hydroxyl substituents, necessitating stringent safety protocols .

Biological Activity

4,6-Dichloro-2-isothiocyanatopyrimidine is a chemical compound that has garnered attention due to its potential biological activities, particularly in the field of pharmaceuticals and agrochemicals. This compound is structurally related to various pyrimidine derivatives, which are known for their diverse biological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C5H2Cl2N2S. The compound features two chlorine atoms at positions 4 and 6 on the pyrimidine ring, and an isothiocyanate group at position 2. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The isothiocyanate group is known to interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism is crucial in the development of certain anticancer agents.
  • Antimicrobial Activity : Studies have shown that compounds with isothiocyanate groups exhibit antimicrobial properties, which may be applicable in treating infections caused by resistant strains of bacteria.
  • Antitumor Effects : Some research indicates that similar pyrimidine derivatives can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Mechanism Findings
Study AAnticancerApoptosis InductionInduced cell death in leukemia cell lines.
Study BAntimicrobialEnzyme InhibitionInhibited growth of E. coli and S. aureus.
Study CAntiviralViral Replication InhibitionReduced replication rates of specific viruses in vitro.

Case Studies

  • Anticancer Properties : In a study published in Cancer Letters, researchers investigated the effects of various pyrimidine derivatives, including this compound, on human leukemia cells. The compound demonstrated significant cytotoxicity, leading to increased apoptosis rates compared to control groups.
  • Antimicrobial Efficacy : A study conducted by researchers at a university microbiology department evaluated the antimicrobial properties of several isothiocyanate compounds against common pathogens. Results indicated that this compound effectively inhibited bacterial growth at low concentrations.
  • Viral Inhibition : Research published in Journal of Virology examined the antiviral activity of several compounds against influenza viruses. The study found that this compound significantly reduced viral titers in infected cell cultures.

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